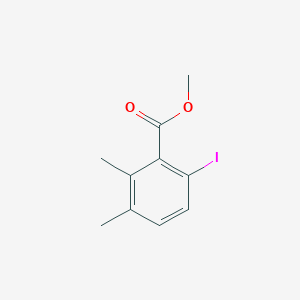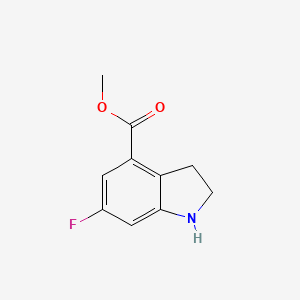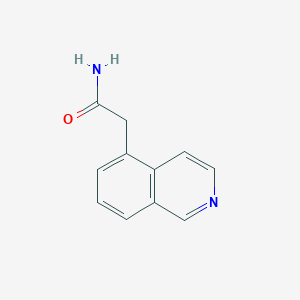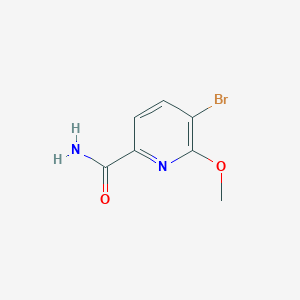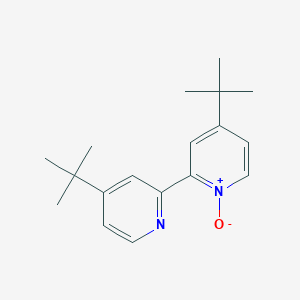
4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is an organic compound with the molecular formula C18H24N2O. It is a derivative of bipyridine, where two tert-butyl groups are attached to the 4 and 4’ positions of the bipyridine ring, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide can be synthesized through several methods. One common method involves the Hiyama-Denmark cross-coupling reaction. This reaction typically involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet industrial standards.
化学反应分析
Types of Reactions
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: It can be reduced to form different reduced species, which have applications in redox chemistry.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl groups.
科学研究应用
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can catalyze various chemical reactions by facilitating electron transfer and stabilizing reactive intermediates. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
相似化合物的比较
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is unique due to its tert-butyl groups and oxide functionality. Similar compounds include:
4,4’-Di-tert-butyl-2,2’-bipyridine: Lacks the oxide group but has similar steric properties due to the tert-butyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without tert-butyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C18H24N2O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3 |
InChI 键 |
JOIDREZCVLRASO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[N+](C=CC(=C2)C(C)(C)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



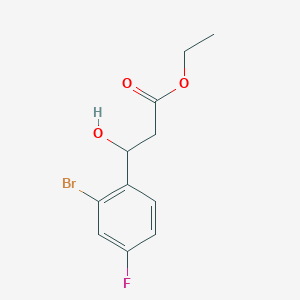
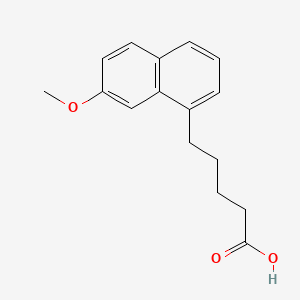

![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
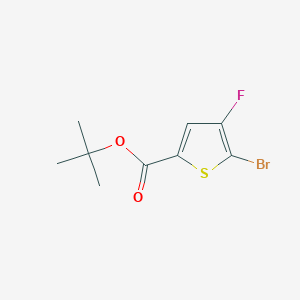
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

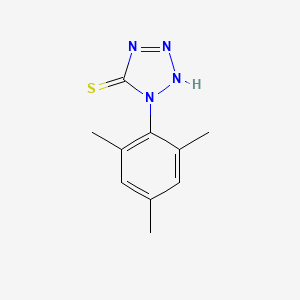
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
